molecular formula C13H16N6 B1663159 1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B1663159
M. Wt: 256.31 g/mol
InChI Key: XGQAWNOUOJVCQF-UHFFFAOYSA-N
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Scientific Research Applications

ML055 has a wide range of applications in scientific research, including:

    Chemistry: Used as a pH indicator and in titration experiments.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential antimicrobial properties and used in certain diagnostic tests.

    Industry: Utilized as a dye in textile and paper industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML055 involves the condensation of dimethylaniline with formaldehyde and subsequent methylation. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid. The reaction conditions include maintaining a temperature of around 100°C and stirring the mixture for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, ML055 is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The reaction mixture is then purified through filtration and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ML055 undergoes various chemical reactions, including:

    Oxidation: ML055 can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The compound can be reduced to its leuco form, which is colorless.

    Substitution: ML055 can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or zinc dust in the presence of an acid are used.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: The major products include various oxidized derivatives of ML055.

    Reduction: The major product is the leuco form of ML055.

    Substitution: The major products depend on the substituent introduced during the reaction.

Mechanism of Action

The mechanism of action of ML055 involves its interaction with cellular components. In biological systems, ML055 binds to nucleic acids and proteins, leading to changes in their structure and function. The compound’s ability to intercalate into DNA makes it useful in staining techniques. Additionally, ML055 can disrupt cellular membranes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

ML055 is similar to other methyl violet dyes, such as Methyl Violet 10B and Crystal Violet. ML055 is unique due to its specific chemical structure and properties. Unlike Crystal Violet, which has broader applications, ML055 is more specialized in its use as a pH indicator and in biological staining.

List of Similar Compounds

  • Methyl Violet 10B
  • Crystal Violet
  • Basic Violet 1

ML055 stands out due to its specific solubility properties and its ability to change color under different pH conditions, making it a valuable tool in various scientific applications.

Properties

Molecular Formula

C13H16N6

Molecular Weight

256.31 g/mol

IUPAC Name

1-(3-aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

InChI

InChI=1S/C13H16N6/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,14H2,1-2H3,(H3,15,16,17,18,19)

InChI Key

XGQAWNOUOJVCQF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC(=C2)N)C

SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)N)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)N)C

Synonyms

1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Reactant of Route 2
1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
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1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
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1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
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1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Reactant of Route 6
1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

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